

# Application Note: Flow Cytometry Analysis of Apoptosis in Cancer Cells Following Zidesamtinib Exposure

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Compound of Interest					
Compound Name:	Zidesamtinib				
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Audience: Researchers, scientists, and drug development professionals.

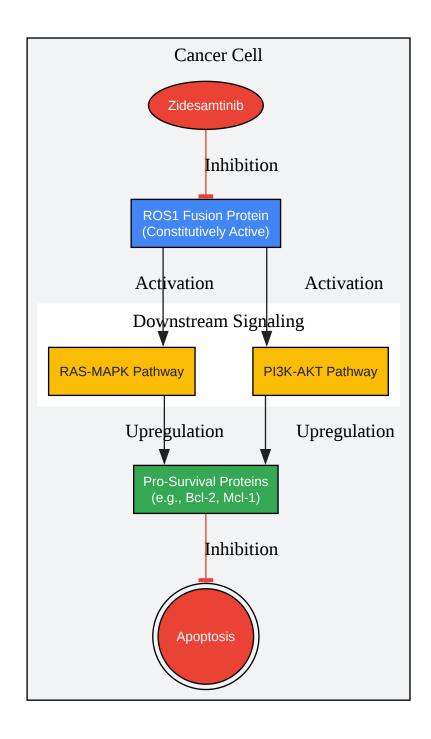
#### Introduction

**Zidesamtinib** is a potent and selective, orally available inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase[1][2]. It is designed to target wild-type ROS1 as well as fusions and resistance mutations, such as the G2032R solvent front mutation, which can arise after treatment with other ROS1 inhibitors[2][3]. By inhibiting ROS1, **Zidesamtinib** disrupts downstream signaling pathways that are critical for the growth and survival of cancer cells in which ROS1 is overexpressed, rearranged, or mutated[2]. This inhibition of cell proliferation is hypothesized to occur, in part, through the induction of programmed cell death, or apoptosis. This application note provides a detailed protocol for the analysis of apoptosis induced by **Zidesamtinib** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

# Signaling Pathway of Zidesamtinib-Induced Apoptosis

**Zidesamtinib**'s primary mechanism of action is the inhibition of ROS1 tyrosine kinase activity. In cancer cells with ROS1 fusion proteins, this kinase is constitutively active, leading to the activation of downstream pro-survival signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. By inhibiting ROS1, **Zidesamtinib** effectively blocks these signals, leading to cell cycle arrest and the induction of the intrinsic apoptotic pathway.





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Caption: Proposed signaling pathway for **Zidesamtinib**-induced apoptosis.

# **Experimental Protocols**

This section details the methodology for assessing apoptosis in a relevant cancer cell line (e.g., a non-small cell lung cancer line with a known ROS1 fusion) after treatment with **Zidesamtinib**.



#### Materials:

- ROS1-positive cancer cell line (e.g., HCC78)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Zidesamtinib (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

### Procedure:

- · Cell Seeding:
  - Seed the cancer cells in 6-well plates at a density of 2 x 10<sup>5</sup> cells per well in 2 mL of complete culture medium.
  - Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

#### Zidesamtinib Treatment:

- Prepare serial dilutions of **Zidesamtinib** in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
- $\circ~$  A suggested concentration range for initial experiments could be 0 nM (vehicle control), 1 nM, 10 nM, 100 nM, and 1  $\mu M$ .
- Remove the medium from the wells and replace it with the medium containing the different concentrations of **Zidesamtinib**.
- Incubate the cells for a predetermined time course, for example, 24, 48, and 72 hours.

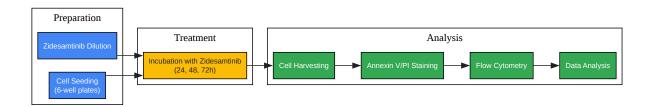


- Cell Harvesting and Staining:
  - After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.
  - Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
  - Wash the cell pellet twice with cold PBS and then resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.[4]
  - Transfer 100 μL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
  - $\circ$  Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
  - After incubation, add 400 μL of 1X Binding Buffer to each tube.[4]
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible after staining.
  - Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
  - Acquire at least 10,000 events per sample.
  - The cell populations can be distinguished as follows:
    - Viable cells: Annexin V-negative and PI-negative.
    - Early apoptotic cells: Annexin V-positive and PI-negative.[5]
    - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]
    - Necrotic cells: Annexin V-negative and PI-positive.



## **Experimental Workflow**

The overall experimental process is summarized in the following diagram.



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Caption: Experimental workflow for apoptosis analysis.

## **Data Presentation**

The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different concentrations of **Zidesamtinib** and incubation times.

Table 1: Percentage of Apoptotic Cells after **Zidesamtinib** Treatment (Hypothetical Data)



Incubation Time	Zidesamtini b Concentrati on (nM)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/N ecrotic Cells (%)	Total Apoptotic Cells (%)
24 hours	0 (Vehicle)	95.2	2.5	2.3	4.8
1	90.1	5.8	4.1	9.9	
10	82.5	10.3	7.2	17.5	
100	65.7	20.1	14.2	34.3	
1000	40.3	35.6	24.1	59.7	
48 hours	0 (Vehicle)	94.8	2.8	2.4	5.2
1	85.3	8.9	5.8	14.7	
10	70.1	18.5	11.4	29.9	
100	45.9	30.2	23.9	54.1	
1000	20.7	45.1	34.2	79.3	
72 hours	0 (Vehicle)	94.5	3.1	2.4	5.5
1	78.9	12.4	8.7	21.1	
10	55.6	25.8	18.6	44.4	
100	28.3	40.1	31.6	71.7	
1000	10.2	48.9	40.9	89.8	

# **Interpretation of Flow Cytometry Data**

The data from the flow cytometer can be visualized in dot plots, typically plotting Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This allows for the clear separation of the different cell populations.





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Caption: Interpretation of flow cytometry data quadrants.

## Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by **Zidesamtinib** using flow cytometry. The Annexin V and PI staining method is a reliable and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] The presented methodologies and data interpretation framework can be readily adapted by researchers to investigate the pro-apoptotic effects of **Zidesamtinib** and other targeted therapies in various cancer cell models. The hypothetical data illustrates a dose- and time-dependent increase in apoptosis upon **Zidesamtinib** treatment, which is consistent with its mechanism of action as a potent ROS1 inhibitor.

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